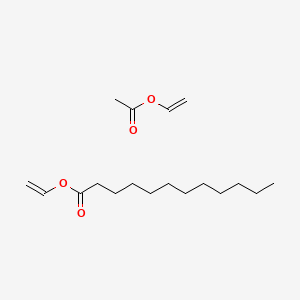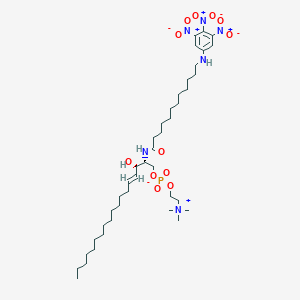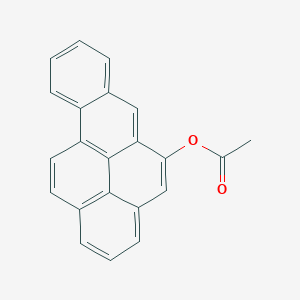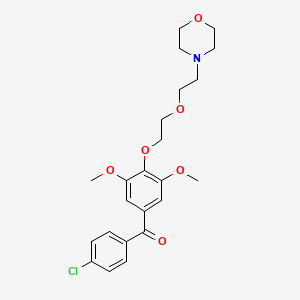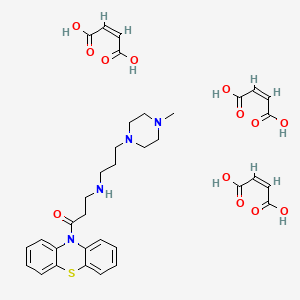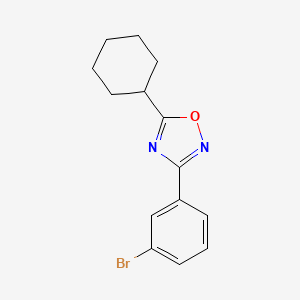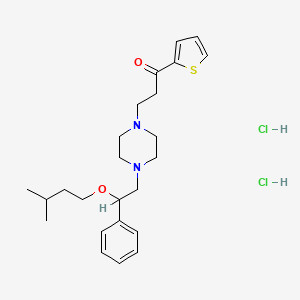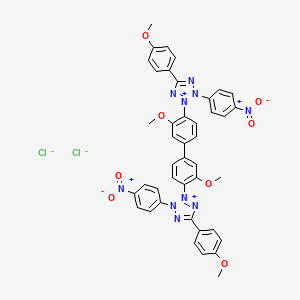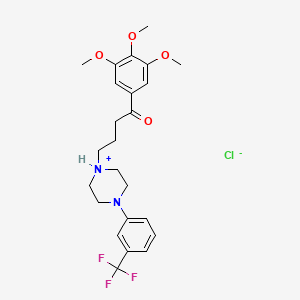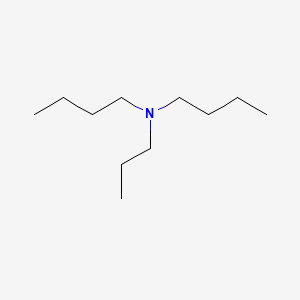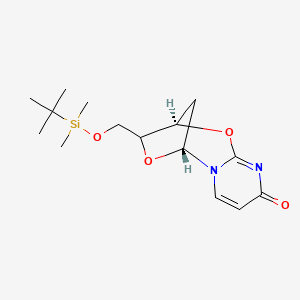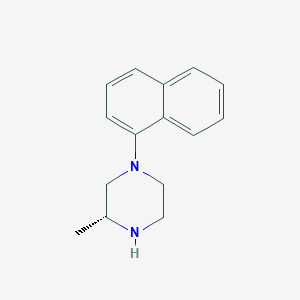
3-Methyl-1-naphthalen-1-yl-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine: is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The compound features a piperazine ring substituted with a methyl group at the third position and a naphthalene moiety at the first position. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and piperazine.
Alkylation Reaction: The naphthalene moiety is introduced to the piperazine ring through an alkylation reaction. This involves the reaction of naphthalene with a suitable alkylating agent in the presence of a base.
Methylation: The methyl group is introduced at the third position of the piperazine ring using a methylating agent such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine in high purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and yield of the production process.
Automated Purification Systems: Automated systems are used for the purification and isolation of the final product to ensure consistency and quality.
化学反应分析
Types of Reactions
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring or naphthalene moiety are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a central nervous system stimulant or depressant.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
作用机制
The mechanism of action of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
相似化合物的比较
Similar Compounds
(3R)-3-Methyl-1-(phenyl)piperazine: Similar structure with a phenyl group instead of a naphthalene moiety.
(3R)-3-Methyl-1-(benzyl)piperazine: Similar structure with a benzyl group instead of a naphthalene moiety.
(3R)-3-Methyl-1-(pyridin-2-yl)piperazine: Similar structure with a pyridine ring instead of a naphthalene moiety.
Uniqueness
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The naphthalene ring system can influence the compound’s lipophilicity, binding affinity to molecular targets, and overall pharmacokinetic profile.
属性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
(3R)-3-methyl-1-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C15H18N2/c1-12-11-17(10-9-16-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,16H,9-11H2,1H3/t12-/m1/s1 |
InChI 键 |
VNCLFUNSMLXUGW-GFCCVEGCSA-N |
手性 SMILES |
C[C@@H]1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


